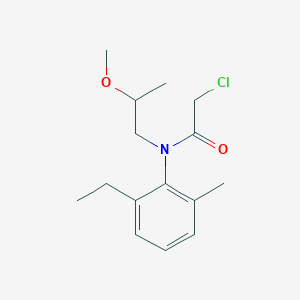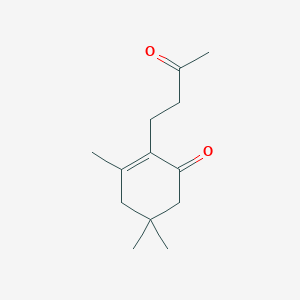
S-butyl 3-phenylpropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-butyl 3-phenylpropanethioate: is an organic compound with the molecular formula C13H18OS It is a thioester, which means it contains a sulfur atom bonded to a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-butyl 3-phenylpropanethioate typically involves the reaction of 3-phenylpropanoic acid with S-butyl thiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:
3-phenylpropanoic acid+S-butyl thiolDCCS-butyl 3-phenylpropanethioate+dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-butyl 3-phenylpropanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols and thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or are typical reducing agents.
Substitution: or can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various thioester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-butyl 3-phenylpropanethioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and the role of thioesters in metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of S-butyl 3-phenylpropanethioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester bond is particularly reactive, making it a key site for chemical reactions. The compound can act as an acylating agent, transferring the acyl group to nucleophilic targets.
Vergleich Mit ähnlichen Verbindungen
- n-butyl 3-phenylpropanethioate
- sec-butyl 3-phenylpropanethioate
- tert-butyl 3-phenylpropanethioate
Uniqueness: S-butyl 3-phenylpropanethioate is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The presence of the sulfur atom in the thioester bond distinguishes it from other esters and contributes to its distinct chemical properties.
Eigenschaften
CAS-Nummer |
53573-32-3 |
|---|---|
Molekularformel |
C13H18OS |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
S-butyl 3-phenylpropanethioate |
InChI |
InChI=1S/C13H18OS/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
NYCYCJDPXDKGBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


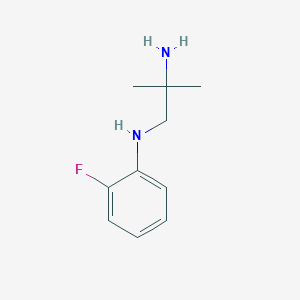

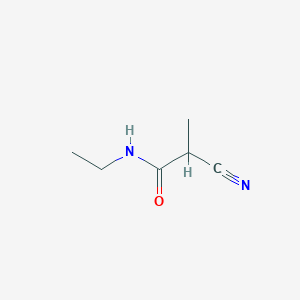
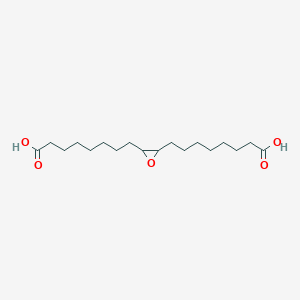
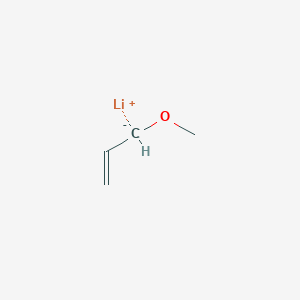

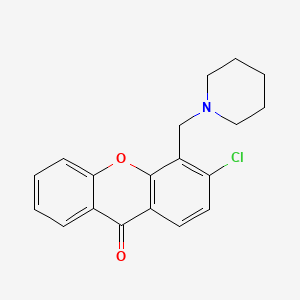
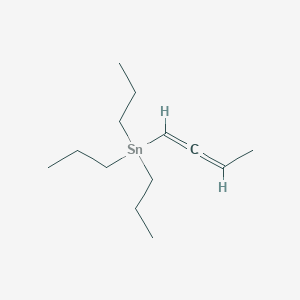
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
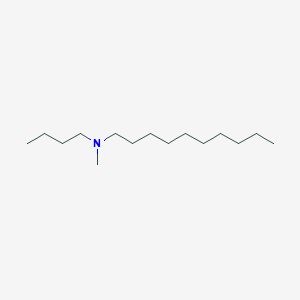
![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
